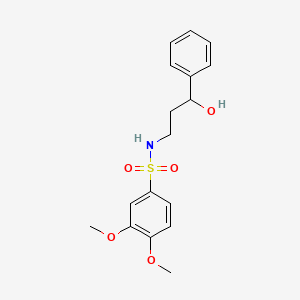

N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide” is a compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It’s related to “N-(3-Hydroxy-3-phenylpropyl)formamide”, which has a molecular formula of C10H13NO2 and a molecular weight of 179.22 .

Synthesis Analysis

The synthesis of similar compounds often involves the reaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .Molecular Structure Analysis

The molecule contains multiple bonds, aromatic bonds, and a secondary amide . The molecular structure of a similar compound, “N-(3-Hydroxy-3-phenylpropyl)-N-methylnitrous amide”, has been confirmed to match its structure .Chemical Reactions Analysis

While specific chemical reactions involving “N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide” are not available, similar compounds like “Dimethylaminopropylamine” undergo reactions such as the Michael reaction with acrylonitrile to produce dimethylaminopropionitrile .Wissenschaftliche Forschungsanwendungen

Photosensitive Protecting Groups in Synthetic Chemistry

Research on photosensitive protecting groups, including compounds like 2-nitrobenzyl and 3,5-dimethoxybenzyl, demonstrates significant promise for future applications in synthetic chemistry. These groups are instrumental in the controlled release of active molecules under specific conditions, such as light exposure, which could be relevant for drug delivery systems and the development of light-responsive materials (Amit, Zehavi, & Patchornik, 1974).

Brominated Flame Retardants and Environmental Occurrence

The study of novel brominated flame retardants (NBFRs) in various environments underscores the importance of research on synthetic compounds' environmental fate and toxicity. This area of study, focusing on compounds like EH-TBB and BEH-TEBP, may provide insights into assessing and mitigating the environmental impact of related sulfonamide compounds (Zuiderveen, Slootweg, & de Boer, 2020).

Analytical Methods for Antioxidant Activity

Understanding antioxidant activity and the analytical methods used for its determination, such as the ORAC and FRAP assays, is crucial in evaluating potential health benefits and therapeutic applications of chemical compounds. This knowledge base contributes to developing new antioxidants for food, pharmaceutical, and cosmetic industries (Munteanu & Apetrei, 2021).

Parabens in Aquatic Environments

The occurrence, fate, and behavior of parabens, a class of compounds used as preservatives and known for their weak endocrine-disrupting properties, highlight the significance of studying similar compounds' environmental presence and impact. Research in this area can inform the development of safer and more environmentally friendly chemicals (Haman, Dauchy, Rosin, & Munoz, 2015).

Advanced Oxidation Processes for Acetaminophen Degradation

The exploration of advanced oxidation processes (AOPs) for the degradation of pharmaceuticals, such as acetaminophen, and their by-products in water treatment underscores the growing need for research into chemical degradation pathways and environmental detoxification methods. This area could be relevant for understanding the degradation and neutralization of complex sulfonamide compounds in environmental settings (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Eigenschaften

IUPAC Name |

N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO5S/c1-22-16-9-8-14(12-17(16)23-2)24(20,21)18-11-10-15(19)13-6-4-3-5-7-13/h3-9,12,15,18-19H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLDGUJTEUYYSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-hydroxy-3-phenylpropyl)-3,4-dimethoxybenzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2602284.png)

![Tert-butyl N-[(6-oxospiro[2.5]octan-2-yl)methyl]carbamate](/img/structure/B2602285.png)

![N-(4-ethoxyphenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2602287.png)

![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2602288.png)

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-phenylacetamide](/img/structure/B2602290.png)

![2-[[1-(Oxolan-3-ylmethyl)piperidin-4-yl]methoxy]pyrimidine](/img/structure/B2602292.png)

![2-(4-ethoxyphenyl)-4-(ethylthio)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2602296.png)

![2-({1-[(3,5-difluorophenyl)methyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2602297.png)

![3-[(1-But-3-enylpiperidin-4-yl)methyl]quinazolin-4-one](/img/structure/B2602299.png)

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2602301.png)